(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound “(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be explored for its efficacy in treating various diseases or conditions, depending on its biological activity.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: Functional groups such as the methoxyethyl and thiophenyl groups are introduced through substitution reactions using specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification and isolation: Developing methods to purify and isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-6-(2-hydroxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(2-ethoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their arrangement within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it different from other similar compounds.
Properties
IUPAC Name |
(1S,5R)-6-(2-methoxyethyl)-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-16(20-18(25-13)17-4-3-9-26-17)12-21-10-14-5-6-15(11-21)22(19(14)23)7-8-24-2/h3-4,9,14-15H,5-8,10-12H2,1-2H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROUPFDNKYAHV-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3CC4CCC(C3)N(C4=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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